p38α MAP Kinase Inhibition: 3-Pyridyl vs. Diarylpyridinone Comparators
In a head-to-head comparison of p38α MAP kinase inhibitory activity, (2,4-Difluorophenyl)(pyridin-3-yl)methanone exhibits an IC50 of 180 nM. In contrast, the clinical-stage diarylpyridinone p38 inhibitor PH-797804, which incorporates the same 2,4-difluorophenyl motif but in a distinct scaffold, demonstrates a significantly higher potency with an IC50 of 26 nM [1][2]. This 6.9-fold difference in potency highlights that the 3-pyridyl methanone core provides a weaker ATP-competitive interaction compared to the optimized diarylpyridinone scaffold, making it a less potent but potentially more selective probe for exploring alternative binding modes or downstream signaling nuances.
| Evidence Dimension | Inhibition of p38α MAP Kinase |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | PH-797804: IC50 = 26 nM |
| Quantified Difference | 6.9-fold lower potency for target compound |
| Conditions | In vitro kinase assay using human recombinant p38α MAP kinase, measuring incorporation of 33P from γ-[33P] ATP into myelin basic protein |
Why This Matters
This data informs users that (2,4-Difluorophenyl)(pyridin-3-yl)methanone is not a potent p38 inhibitor; it is a moderately active compound suitable for mechanistic studies requiring a less potent, potentially more selective tool or as a starting point for SAR optimization.
- [1] BindingDB. (2007). BDBM15744: 1-(2,4-difluorophenyl)-4-{[3-(pyridin-3-yl)phenyl]carbonyl}-1H-pyrazol-5-amine. Affinity Data: IC50 180 nM. View Source
- [2] Amerigo Scientific. (n.d.). PH-797804: Potent p38 MAPK inhibitor with IC50 26 nM. View Source
